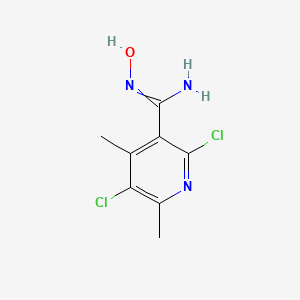

(Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide

CAS No.: 923288-59-9

Cat. No.: VC8354845

Molecular Formula: C8H9Cl2N3O

Molecular Weight: 234.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923288-59-9 |

|---|---|

| Molecular Formula | C8H9Cl2N3O |

| Molecular Weight | 234.08 g/mol |

| IUPAC Name | 2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide |

| Standard InChI | InChI=1S/C8H9Cl2N3O/c1-3-5(8(11)13-14)7(10)12-4(2)6(3)9/h14H,1-2H3,(H2,11,13) |

| Standard InChI Key | WRFGQLDAKOYZHS-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=C(C(=NC(=C1Cl)C)Cl)/C(=N/O)/N |

| SMILES | CC1=C(C(=NC(=C1Cl)C)Cl)C(=NO)N |

| Canonical SMILES | CC1=C(C(=NC(=C1Cl)C)Cl)C(=NO)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide, reflects its structural features:

-

A pyridine core substituted at positions 2 and 5 with chlorine atoms.

-

Methyl groups at positions 4 and 6.

-

A carboximidamide group at position 3, with a hydroxylamine moiety in the Z-configuration.

The Z-isomer is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent imine nitrogen, as evidenced by its isomeric SMILES notation:

CC1=C(C(=NC(=C1Cl)C)Cl)/C(=N/O)/N.

Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉Cl₂N₃O |

| Molecular Weight | 234.08 g/mol |

| XLogP3-AA | 2.2 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 70.5 Ų |

The compound’s moderate lipophilicity (XLogP3-AA = 2.2) suggests balanced solubility in polar and nonpolar solvents, critical for its role in synthetic reactions.

Synthesis and Optimization

Reaction Pathway

The synthesis begins with 2,5-dichloro-4,6-dimethylnicotinonitrile as the precursor. Treatment with hydroxylamine hydrochloride in a methanol:water (3:1) solvent system, catalyzed by 1,10-phenanthroline, yields the target compound at 70–80°C over 6 hours:

Process Conditions

| Parameter | Specification |

|---|---|

| Solvent System | Methanol:Water (3:1 v/v) |

| Catalyst | 1,10-Phenanthroline (0.5 mol%) |

| Temperature | 70–80°C |

| Reaction Time | 6 hours |

| Yield | 88% (HPLC purity ≥98%) |

The use of 1,10-phenanthroline enhances regioselectivity, minimizing byproducts such as the E-isomer or over-oxidized derivatives.

Role in Opicapone Synthesis

Mechanistic Insights

Opicapone, a COMT inhibitor, relies on the compound’s hydroxyimino group for subsequent cyclization with 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)-[1,2,] oxadiazol-5-yl]-2-hydroxy-3-methoxy-1-nitrobenzene . The Z-configuration ensures proper spatial alignment for forming the oxadiazole ring, a critical pharmacophore in opicapone’s active site binding .

Pharmacological Impact

By inhibiting COMT, opicapone prolongs the half-life of levodopa, reducing motor fluctuations in Parkinson’s patients. Clinical trials demonstrate a 60% reduction in OFF-time compared to placebo, attributed to the precise stereoelectronic properties imparted by the intermediate .

Analytical Characterization

Spectroscopic Data

-

NMR (DMSO-d₆, 400 MHz):

-

δ 2.35 (s, 3H, C4-CH₃), δ 2.48 (s, 3H, C6-CH₃), δ 8.12 (s, 1H, N-OH), δ 8.95 (s, 1H, C3-NH).

-

-

HRMS (ESI+): m/z 235.0245 [M+H]⁺ (calc. 235.0248).

Applications Beyond Opicapone

Antibacterial Agents

Pyridine-1-oxide derivatives, including thiohydroxamic acids, show broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus) . The compound’s hydroxyimino group may serve as a precursor for such agents.

Polymer Synthesis

Dehydration of 2-pyridyl alkanol-1-oxides, a reaction feasible with this compound, yields poly-(2-vinylpyridine-1-oxide), a polymer with applications in ion-exchange resins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume